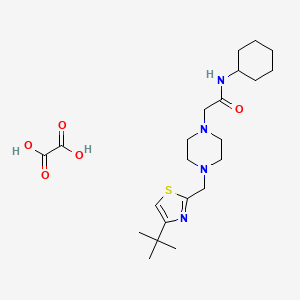

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate

Description

2-(4-((4-(tert-Butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate is a synthetic small molecule characterized by a thiazole core substituted with a tert-butyl group, a piperazine moiety linked via a methyl bridge, and an acetamide group functionalized with a cyclohexyl substituent. The oxalate counterion enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-cyclohexylacetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4OS.C2H2O4/c1-20(2,3)17-15-26-19(22-17)14-24-11-9-23(10-12-24)13-18(25)21-16-7-5-4-6-8-16;3-1(4)2(5)6/h15-16H,4-14H2,1-3H3,(H,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMWAJGLSBCQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3CCCCC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperazine Derivative Formation: The piperazine ring is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.

Acylation: The final step involves the acylation of the piperazine derivative with cyclohexylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole and piperazine derivatives.

Scientific Research Applications

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with thiazole and piperazine derivatives.

Chemical Biology: It is used as a tool compound to study the mechanisms of action of thiazole and piperazine-containing molecules.

Mechanism of Action

The mechanism of action of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are outlined below:

Structural Comparison

Pharmacological Implications

- Target Selectivity: The tert-butyl group in the target and 1e may confer steric hindrance, altering binding affinity compared to smaller substituents (e.g., methyl in BZ-IV) .

Metabolic Stability :

Research Findings and Limitations

Key Findings :

- Data Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound, limiting efficacy comparisons.

Biological Activity

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a piperazine ring, and a cyclohexylacetamide moiety, which contribute to its pharmacological properties. Research has indicated its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent.

Chemical Structure and Properties

The molecular formula of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate is , with a molecular weight of approximately 402.58 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen. |

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Cyclohexylacetamide Moiety | A cyclic structure contributing to the compound's lipophilicity. |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential activity against various bacterial pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The piperazine moiety is known for enhancing the antiviral activity of compounds. Preliminary studies suggest that 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate may inhibit viral replication, potentially through mechanisms involving receptor antagonism or enzyme inhibition.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research into related piperazine and thiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies are necessary to further explore these effects and elucidate the underlying mechanisms.

Study on Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the thiazole structure could enhance activity, making it plausible that 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate possesses similar properties .

Investigation of Antiviral Mechanisms

Another study investigated the antiviral mechanisms of piperazine derivatives, revealing their ability to act as CCR2b receptor antagonists, which could inhibit viral entry into host cells . This mechanism may be relevant for understanding the antiviral potential of the compound .

Anticancer Activity Assessment

In vitro experiments have shown that thiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. These studies suggest that 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate could be evaluated for similar anticancer effects in future research .

Q & A

(Basic) How can researchers optimize the synthesis of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-cyclohexylacetamide oxalate to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use a base like triethylamine to neutralize byproducts (e.g., HCl) during amide bond formation . Elevated temperatures (40–60°C) in aprotic solvents (e.g., DCM or THF) enhance reaction rates .

- Stepwise Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and confirm reaction completion .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the oxalate salt .

- Microwave-Assisted Synthesis : For time efficiency, consider microwave irradiation to accelerate coupling steps .

(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., tert-butyl, cyclohexyl) and oxalate counterion integration .

- X-Ray Diffraction (XRD) : Resolve crystal structure ambiguities, particularly for the oxalate salt form, by single-crystal XRD .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for protonated molecular ion peaks) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions .

(Advanced) How can researchers investigate and resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, IC protocols) to minimize variability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with conflicting targets (e.g., kinases vs. GPCRs) .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity datasets and identify outliers .

- Counterion Effects : Test freebase vs. oxalate salt forms, as counterions can alter solubility and bioavailability .

(Advanced) What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the thiazole (e.g., substituent at C4) or piperazine (e.g., N-methylation) to assess impact on target binding .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the acetamide group) .

- In Silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) and permeability (LogP calculations) to prioritize analogs .

- Biological Profiling : Screen analogs against panels of cancer cell lines (NCI-60) or bacterial strains to correlate structural changes with efficacy .

(Advanced) How can researchers address challenges in synthesizing and characterizing polymorphs or cocrystals of this compound?

Methodological Answer:

- Screening Protocols : Use solvent-drop grinding with coformers (e.g., carboxylic acids) under varying stoichiometries to induce cocrystallization .

- Variable-Temperature XRD : Capture thermal-driven phase transitions (e.g., enantiotropic vs. monotropic polymorphs) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to identify stable forms for formulation .

- Solid-State NMR : Resolve conformational differences between polymorphs by analyzing C chemical shifts .

(Advanced) What computational approaches can enhance the understanding of reaction mechanisms during synthesis?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16) .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for amide coupling .

- Kinetic Profiling : Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.